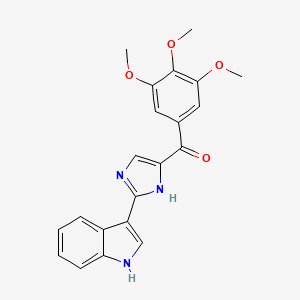
Sabizabulin
Descripción general
Descripción
Sabizabulina es un compuesto químico que pertenece al grupo de los derivados del indol y el imidazol. Fue reportado por primera vez en 2012 por Dalton, Li y Miller . Sabizabulina se está estudiando como un inhibidor mitótico y agente quimioterapéutico, particularmente en el cáncer de próstata metastásico resistente a la castración y las infecciones por SARS-CoV-2 (COVID-19) . Actúa sobre los microtúbulos, un componente del citoesqueleto, y ha mostrado potencial en la inhibición del crecimiento tumoral y la replicación viral .
Aplicaciones Científicas De Investigación
Sabizabulina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los derivados del indol y el imidazol.
Biología: La capacidad de Sabizabulina para inhibir la polimerización de microtúbulos la convierte en una herramienta valiosa para estudiar la división celular y la dinámica del citoesqueleto.
Medicina: Sabizabulina se está investigando como un posible tratamiento para el cáncer de próstata metastásico resistente a la castración y el COVID-19 debido a sus propiedades antivirales y antiinflamatorias
Mecanismo De Acción
Sabizabulina ejerce sus efectos al unirse al sitio de unión de la colchicina en la subunidad beta de la tubulina y un sitio novedoso en la subunidad alfa. Esta unión provoca la despolimerización de los microtúbulos e impide su polimerización . Al inhibir la formación del huso mitótico, Sabizabulina inhibe directamente la mitosis de las células tumorales y las células endoteliales que intentan formar nuevos vasos sanguíneos . Además, inhibe el transporte de partículas virales, incluido el SARS-CoV-2, y la liberación de citocinas proinflamatorias .
Safety and Hazards
Direcciones Futuras
Veru Inc., the company behind Sabizabulin, has reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include all hospitalized adult patients with any type of virus inducing ARDS . The company anticipates initiating the clinical study in the second half of 2023 .
Métodos De Preparación
La síntesis de Sabizabulina implica varios pasos, comenzando con la preparación de los derivados del indol y el imidazol. Las condiciones de reacción típicamente incluyen el uso de reactivos y catalizadores específicos para facilitar la formación del compuesto deseado. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza de la Sabizabulina a través de condiciones de reacción controladas y procesos de purificación .
Análisis De Reacciones Químicas
Sabizabulina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Sabizabulina puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en Sabizabulina.
Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, lo que puede alterar las propiedades del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Sabizabulina es única en comparación con otros compuestos similares debido a sus actividades antivirales y antiinflamatorias duales. Los compuestos similares incluyen:
Paclitaxel: Un agente quimioterapéutico ampliamente utilizado que también se dirige a los microtúbulos pero tiene diferentes sitios de unión y mecanismos de acción.
Colchicina: Otro inhibidor de los microtúbulos con un sitio de unión y aplicaciones clínicas diferentes.
Docetaxel: Similar al paclitaxel, se dirige a los microtúbulos pero tiene diferentes propiedades farmacocinéticas.
La biodisponibilidad oral de Sabizabulina y su capacidad para superar la resistencia mediada por la glicoproteína P la convierten en una alternativa prometedora a estos compuestos .
Propiedades
IUPAC Name |
[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVHOVEXMOLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332881-26-1 | |
| Record name | Sabizabulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sabizabulin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







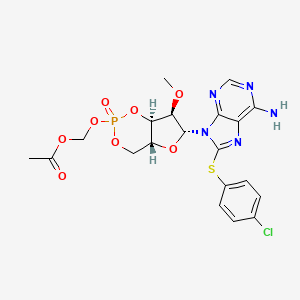
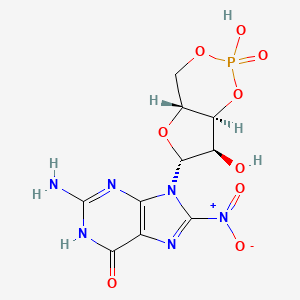
![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)
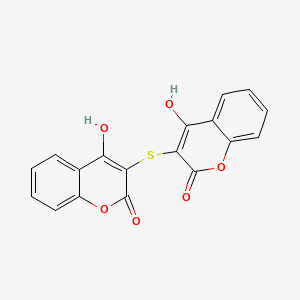

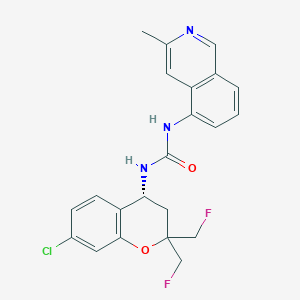

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)
